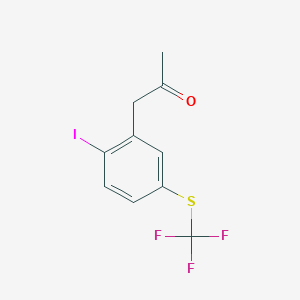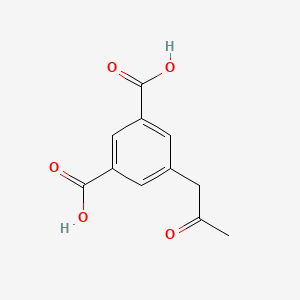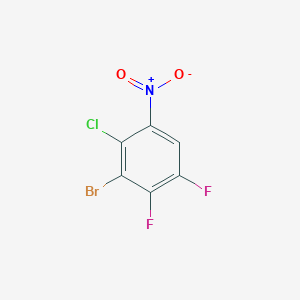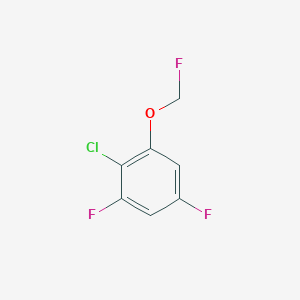
1-Chloro-2,4-difluoro-6-(fluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2,4-difluoro-6-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H4ClF3O and a molecular weight of 196.55 g/mol . This compound is characterized by the presence of chlorine, fluorine, and methoxy groups attached to a benzene ring, making it a unique aromatic compound.
Vorbereitungsmethoden
. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
1-Chloro-2,4-difluoro-6-(fluoromethoxy)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various products.
Common Reagents and Conditions: Typical reagents used in these reactions include nucleophiles such as hydroxide ions, and conditions may involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2,4-difluoro-6-(fluoromethoxy)benzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound may be used in the development of pharmaceuticals and other biologically active compounds.
Industry: It is utilized in the manufacture of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-2,4-difluoro-6-(fluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The chlorine, fluorine, and methoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity . The pathways involved may include nucleophilic substitution and other aromatic reactions.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2,4-difluoro-6-(fluoromethoxy)benzene can be compared with other similar compounds such as:
1-Chloro-2,3-difluoro-4-(fluoromethoxy)benzene: This compound has a similar structure but differs in the position of the fluorine atoms.
1-Chloro-2,4-difluoro-5-(fluoromethoxy)benzene: Another similar compound with a different arrangement of substituents on the benzene ring.
The uniqueness of this compound lies in its specific arrangement of substituents, which can influence its chemical properties and reactivity.
Eigenschaften
Molekularformel |
C7H4ClF3O |
|---|---|
Molekulargewicht |
196.55 g/mol |
IUPAC-Name |
2-chloro-1,5-difluoro-3-(fluoromethoxy)benzene |
InChI |
InChI=1S/C7H4ClF3O/c8-7-5(11)1-4(10)2-6(7)12-3-9/h1-2H,3H2 |
InChI-Schlüssel |
HCVFRBZEINLBLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1OCF)Cl)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


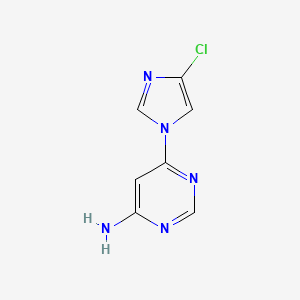
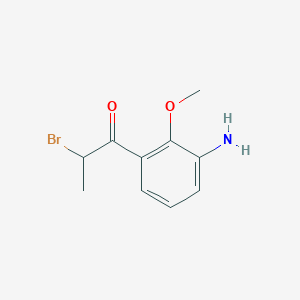
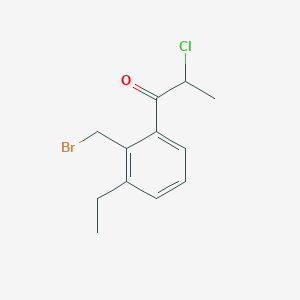
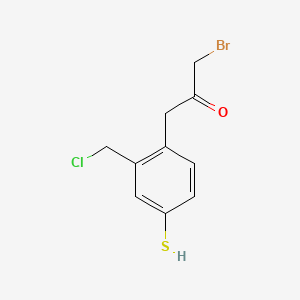
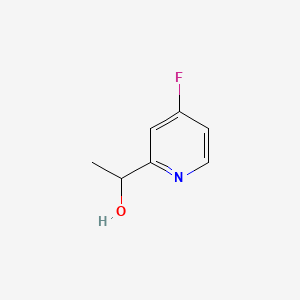
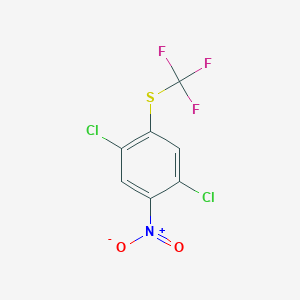
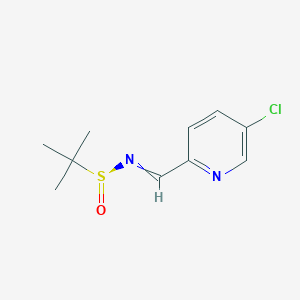
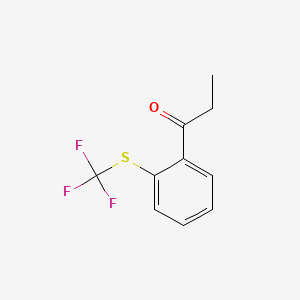


![2-chloro-5-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B14048721.png)
